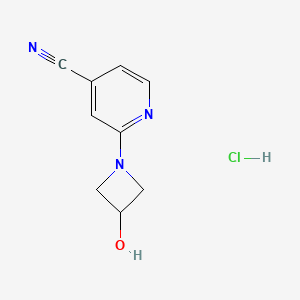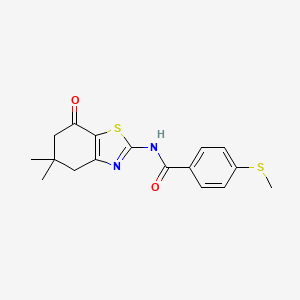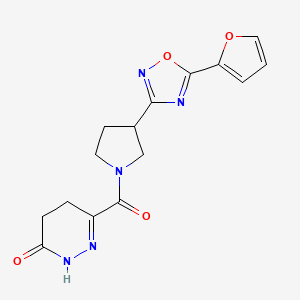
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a chemically intricate compound that combines several heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, each requiring precise conditions.
Formation of the furan-2-yl oxadiazole: : This involves cyclization of a furan derivative with suitable nitrogen-containing reagents.
Attachment to pyrrolidine: : The furan-2-yl oxadiazole is then reacted with a pyrrolidine derivative under controlled conditions.
Construction of the pyridazinone ring: : The final step involves the synthesis of the pyridazinone core, which is attached to the rest of the molecule via specific carbonyl linkages.
Industrial Production Methods: : Scaling up the laboratory synthesis to industrial levels requires optimization of reaction conditions such as temperature, pressure, and solvent systems to ensure efficiency and safety. Continuous flow reactors and catalysis may also be employed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically involving the furan ring.
Reduction: : Reduction reactions might target the oxadiazole or pyridazinone components.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify the pyrrolidine or furan segments.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Acidic or basic catalysts, depending on the specific reaction.
Major Products
Oxidized derivatives of the furan ring.
Reduced forms of the oxadiazole or pyridazinone components.
Substituted analogs with altered biological or chemical properties.
Scientific Research Applications
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: : Studying its reactivity and stability.
Biology: : Investigating its effects on cellular processes.
Medicine: : Evaluating its potential as a therapeutic agent for various conditions.
Industry: : Exploring its use in manufacturing specialized materials or chemicals.
Mechanism of Action
Mechanism: : This compound interacts with biological targets through its various heterocyclic components.
Molecular Targets: : May include enzymes, receptors, or other proteins.
Pathways: : Influences multiple cellular pathways, potentially altering biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: : Compounds like furan-2-carboxylic acid.
Oxadiazole derivatives: : 1,2,4-Oxadiazole-based molecules with different substituents.
Pyrrolidine derivatives: : Substances like pyrrolidine-2-carboxylic acid.
Pyridazinone derivatives: : Various dihydropyridazinone compounds.
Uniqueness: : The unique combination of heterocyclic rings in 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one provides it with distinct physical and chemical properties, making it a valuable subject for further research and development.
And that's your deep dive into this fascinating compound. What other chemical conundrums can I solve for you?
Properties
IUPAC Name |
3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c21-12-4-3-10(17-18-12)15(22)20-6-5-9(8-20)13-16-14(24-19-13)11-2-1-7-23-11/h1-2,7,9H,3-6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZOFGXFFQJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2625589.png)


![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
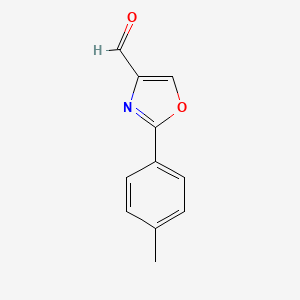
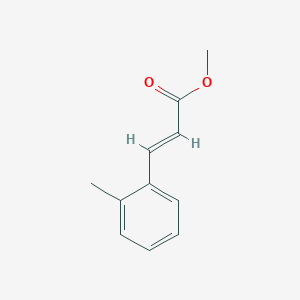
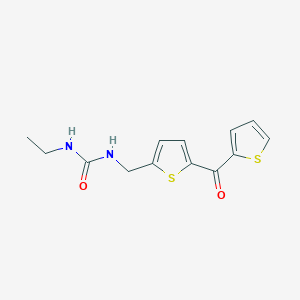
![3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)
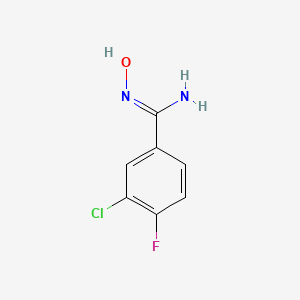

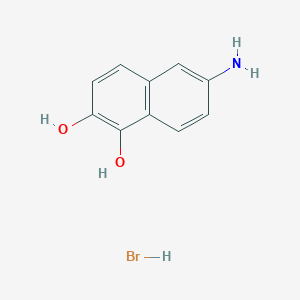
![1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2625606.png)
